Tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate)
Description
Tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) is a coordination compound featuring three calcium ions bound to a bis-phosphonoylated dipropionate ligand. The ligand structure consists of two propionate groups linked via a phosphonoyl-oxygen bridge, forming a chelating framework. This compound’s stability and reactivity likely stem from the synergistic effects of calcium’s alkaline earth properties and the ligand’s ability to donate multiple oxygen atoms for coordination.
Properties
CAS No. |
93776-77-3 |
|---|---|
Molecular Formula |
C12H20Ca3O14P2+8 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
tricalcium;bis(1-carboxy-2-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/2C6H9O7P.3Ca/c2*7-1-3(5(9)10)14(13)4(2-8)6(11)12;;;/h2*3-4,7-8H,1-2H2,(H-,9,10,11,12);;;/q;;3*+2/p+2 |
InChI Key |
CCJAISHOYPRRPD-UHFFFAOYSA-P |
Canonical SMILES |
C(C(C(=O)O)[P+](=O)C(CO)C(=O)O)O.C(C(C(=O)O)[P+](=O)C(CO)C(=O)O)O.[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] typically involves the reaction of calcium salts with 2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then heated to promote the completion of the reaction, followed by filtration and purification steps to isolate the pure product .
Industrial Production Methods
In an industrial setting, the production of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state calcium phosphonates, while reduction could produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted phosphonates, depending on the nature of the substituent .
Scientific Research Applications
Tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of tricalcium bis[2,2’-[(oxidophosphonoyl)bis(oxy)]dipropionate] involves its interaction with specific molecular targets and pathways. The compound can bind to calcium-binding proteins and enzymes, modulating their activity and function. It may also interact with cellular membranes and other structures, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2,2'-(Ethane-1,2-diylbis(oxy))bis(methan-1-yl-1-ylidene)bis(azan-1-yl-1-ylidene)bis(3-phenyl propanoate) Schiff Base Complexes
Structural Similarities :
- Ligand Design: Both compounds employ oxygen-rich ligands for metal coordination. However, the Schiff base ligand in incorporates aromatic (phenylene) and imine groups, contrasting with the aliphatic dipropionate-phosphonoyl backbone of the tricalcium compound.
- Metal Coordination : The Schiff base complexes use transition metals (Zn(II), Co(II), Ni(II), Cu(II)), which typically form stable octahedral geometries, while calcium’s larger ionic radius and preference for higher coordination numbers (e.g., 8–12) suggest distinct bonding dynamics .
Functional Differences :
- Applications: Transition metal Schiff bases are often used in catalysis or magnetic materials, whereas calcium-phosphonoyl complexes may find use in biomaterials or environmental chelation due to calcium’s lower toxicity .
Organophosphorus Compounds (e.g., O-3,3-Dimethylbutyl Isopropylphosphonofluoridate)
Structural Similarities :
- Phosphorus Functional Groups: Both compounds contain phosphonoyl derivatives. However, the organophosphorus compound in features a fluoridate group (P–F bond), whereas the tricalcium compound uses a non-fluorinated phosphonoyl-oxygen bridge .
Functional Differences :
- Reactivity: Fluoridated organophosphorus compounds are often highly reactive and toxic (e.g., nerve agents), while calcium-phosphonoyl complexes are likely more stable and biocompatible.
- Use Cases : The fluoridate compound’s schedule (1A01) suggests restricted applications, whereas the tricalcium compound could be explored for industrial or pharmaceutical uses .
Cadmium Oxalate (CdC₂O₄)
Structural Similarities :
- Oxalate vs. Dipropionate Ligands: Both compounds use carboxylate ligands (oxalate vs. dipropionate). However, cadmium oxalate is a simpler salt, lacking the phosphonoyl bridging groups seen in the tricalcium compound .
Functional Differences :
- Solubility: Cadmium oxalate is sparingly soluble in water, while calcium-phosphonoyl complexes may exhibit higher solubility due to ligand hydrophilicity .
Biological Activity
Tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) is a calcium phosphate compound that has garnered attention for its potential applications in biomedical fields, particularly in bone regeneration and tissue engineering. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biocompatibility, and clinical applications based on diverse research findings.
Chemical Structure and Properties
Tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) is a complex calcium phosphate compound characterized by its unique molecular structure. The compound's ability to release calcium and phosphate ions in physiological environments is crucial for its biological activity, particularly in promoting osteoconductivity and osteoinductivity.
Mechanisms of Biological Activity
The biological activity of tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) can be attributed to several key mechanisms:
- Calcium and Phosphate Ion Release : The release of calcium and phosphate ions is essential for bone mineralization. Studies have shown that these ions are bioavailable and can be utilized by osteoblasts for new bone formation .
- Osteoconductivity : This compound serves as a scaffold for bone cells, facilitating the migration and attachment of osteoblasts, which are critical for bone regeneration .
- Biocompatibility : Research indicates that tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) exhibits excellent biocompatibility with minimal inflammatory response when implanted in vivo. Histological evaluations have demonstrated successful integration into surrounding tissues without adverse reactions .
In Vitro Studies
In vitro studies have demonstrated that tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) enhances the proliferation and differentiation of osteogenic cells. For instance:
- Cell Proliferation : Increasing concentrations of the compound have been shown to stimulate cell proliferation in human osteoblast-like cells in a dose-dependent manner.
- Extracellular Matrix Production : Enhanced synthesis of extracellular matrix components such as collagen and alkaline phosphatase was observed, indicating its potential to support bone formation .
In Vivo Studies
In vivo studies further substantiate the biological activity of this compound:
- Bone Regeneration Models : Animal models have been employed to assess the efficacy of tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) in promoting bone healing. For example, a study involving rat cranial defect models showed significant new bone formation at defect sites treated with the compound compared to control groups .
- Long-term Integration : Longitudinal studies have indicated that implants made from this compound maintain structural integrity while being gradually replaced by natural bone over time, demonstrating its role as an effective bone graft substitute .
Case Studies
Several clinical case studies highlight the application of tricalcium bis(2,2'-((oxidophosphonoyl)bis(oxy))dipropionate) in surgical settings:
- Spinal Fusion Procedures : In patients undergoing spinal fusion surgery with tricalcium phosphate-based materials, the outcomes showed improved fusion rates and reduced complications compared to traditional grafting methods. Radiological assessments indicated complete resorption of the graft material within two years post-surgery .
- Orthopedic Applications : The use of this compound in orthopedic surgeries has been associated with enhanced healing times and reduced inflammatory responses, making it a favorable option for various reconstructive procedures .
Summary Table of Biological Activity
| Property | Observation |
|---|---|
| Ion Release | Calcium and phosphate ions released |
| Osteoconductivity | Facilitates cell migration and attachment |
| Biocompatibility | Minimal inflammatory response observed |
| Cell Proliferation | Enhanced in vitro with increasing concentrations |
| Extracellular Matrix Production | Increased collagen and alkaline phosphatase |
| Clinical Outcomes | Improved fusion rates in spinal surgeries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
